Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
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Overview
Description
“Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-” is a chemical compound with the molecular formula C14H20O7 . It is also known as TMPMP . The compound has a molecular weight of 300.30 g/mol .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3
. The Canonical SMILES representation is CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.30 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 300.12090297 g/mol . The topological polar surface area of the compound is 72.4 Ų . It has a heavy atom count of 21 .Scientific Research Applications
Synthesis of Flavonoids
The compound is used as a reactant in the synthesis of seabuckthorn flavone-3-ols and analogs, which are known for their antioxidant activities. This application is significant in the field of natural product chemistry and pharmacology, where flavonoids are studied for their potential health benefits .
Biochemical Research
It serves as a biochemical for proteomics research, which involves the study of proteomes and their functions. This application is crucial in understanding protein interactions and disease mechanisms .
PI3K/Akt Pathway Regulation
In the context of molecular biology, this compound has been noted to downregulate the phosphatidylinositide 3-kinase (PI3K)/Akt pathway by suppressing protein-tyrosine phosphatase 1B (PTP1B) expression. This pathway is vital in cell signaling and is implicated in various diseases, including cancer .
Chemical Properties Analysis
ChemSpider provides detailed information on the structure, properties, spectra, and suppliers for this compound, which is essential for researchers in the field of chemistry to understand its characteristics and potential applications .
Mechanism of Action
Target of Action
The primary targets of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- are yet to be identified
Biochemical Pathways
The biochemical pathways affected by Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- . .
properties
IUPAC Name |
1-[2,4,6-tris(methoxymethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSPVUFCCVMCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448981 |
Source
|
Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
CAS RN |
36804-11-2 |
Source
|
Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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